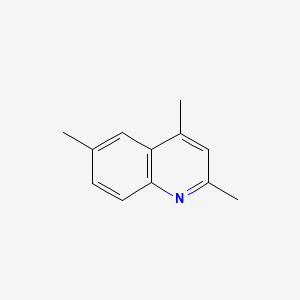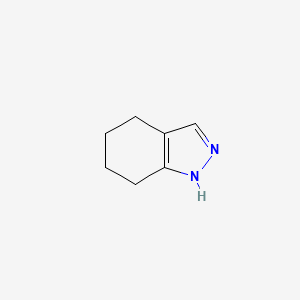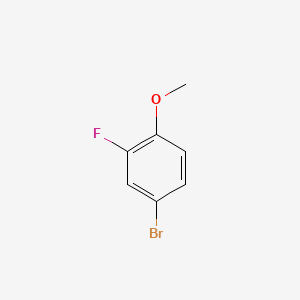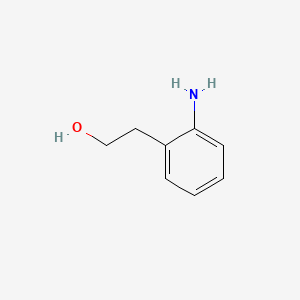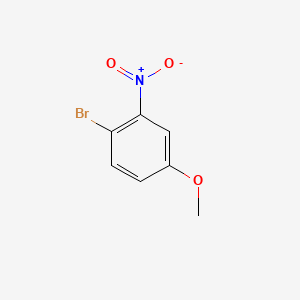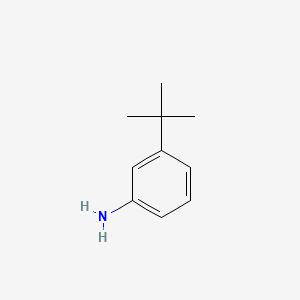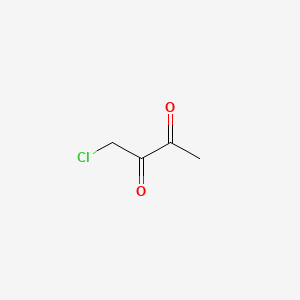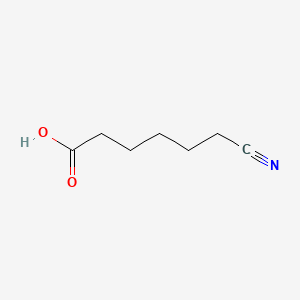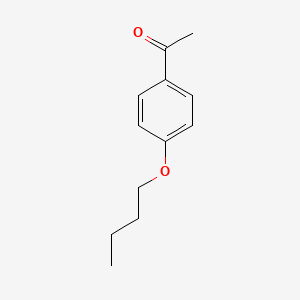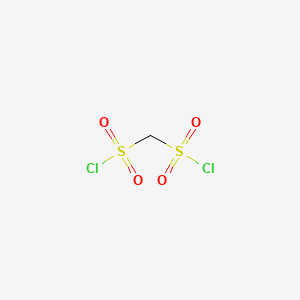
N-ベンジル-N-(2-クロロエチル)アミン
概要
説明
N-Benzyl-N-(2-chloroethyl)amine is an organic compound with the molecular formula C9H12ClN. It is a colorless to pale yellow liquid with a characteristic amine odor. This compound is primarily used in organic synthesis and has applications in various fields, including medicinal chemistry and industrial processes.
科学的研究の応用
N-Benzyl-N-(2-chloroethyl)amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with anticancer and antiviral properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
Target of Action
It’s known that this compound is used in organic synthesis , which suggests that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
It’s known to be used as a reagent in organic synthesis , implying that its interaction with its targets and the resulting changes would depend on the specific chemical reactions it’s involved in.
Biochemical Pathways
As a reagent in organic synthesis , it’s likely that the compound could be involved in a variety of biochemical pathways, depending on the specific reactions it’s used in.
Result of Action
As a reagent in organic synthesis , the results of its action would likely depend on the specific reactions it’s involved in.
Safety and Hazards
生化学分析
Biochemical Properties
N-Benzyl-N-(2-chloroethyl)amine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with deubiquitinating enzymes such as USP1 (ubiquitin-specific protease 1) and UAF1 (USP1-associated factor 1), which are known regulators of DNA damage response . These interactions are significant as they can influence the stability and function of proteins involved in critical cellular processes.
Cellular Effects
N-Benzyl-N-(2-chloroethyl)amine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the ubiquitination process, which is essential for protein degradation and regulation . This compound can alter the levels of monoubiquitinated PCNA (Ub-PCNA), thereby affecting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of N-Benzyl-N-(2-chloroethyl)amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an inhibitor of deubiquitinating enzymes, leading to the accumulation of ubiquitinated proteins . This inhibition can disrupt normal cellular functions and contribute to the compound’s cytotoxic effects. Additionally, N-Benzyl-N-(2-chloroethyl)amine can form covalent bonds with nucleophilic sites on proteins, further influencing their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Benzyl-N-(2-chloroethyl)amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Benzyl-N-(2-chloroethyl)amine can undergo hydrolysis, leading to the formation of reactive intermediates that can further interact with cellular components . These temporal changes can affect the compound’s efficacy and toxicity in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-Benzyl-N-(2-chloroethyl)amine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific cellular pathways. At higher doses, it can cause significant cytotoxicity and adverse effects . Studies have reported threshold effects, where a certain dosage level leads to a marked increase in toxicity, highlighting the importance of careful dosage optimization in research settings.
Metabolic Pathways
N-Benzyl-N-(2-chloroethyl)amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized through oxidative deamination, leading to the formation of reactive intermediates . These intermediates can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for elucidating the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of N-Benzyl-N-(2-chloroethyl)amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation can influence its activity and potential toxicity, making it essential to study these aspects in detail.
Subcellular Localization
N-Benzyl-N-(2-chloroethyl)amine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for understanding how the compound interacts with cellular components and exerts its biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: N-Benzyl-N-(2-chloroethyl)amine can be synthesized through the reaction of benzylamine with 2-chloroethanol under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of N-Benzyl-N-(2-chloroethyl)amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Types of Reactions:
Substitution Reactions: N-Benzyl-N-(2-chloroethyl)amine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-benzyl-N-(2-chloroethyl)amine oxide using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of N-Benzyl-N-(2-chloroethyl)amine can lead to the formation of N-benzyl-N-(2-hydroxyethyl)amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution: Various substituted amines, thiols, or ethers.
Oxidation: N-benzyl-N-(2-chloroethyl)amine oxide.
Reduction: N-benzyl-N-(2-hydroxyethyl)amine.
類似化合物との比較
N-Benzyl-N,N-bis(2-chloroethyl)amine: This compound has two chloroethyl groups and is used as an alkylating agent in chemotherapy.
N-Benzyl-N-(2-chloroethyl)propan-2-amine: Similar in structure but with a propan-2-amine group, used in organic synthesis.
Uniqueness: N-Benzyl-N-(2-chloroethyl)amine is unique due to its specific reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
特性
IUPAC Name |
N-benzyl-2-chloroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGPBAONFJRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274731 | |
| Record name | N-Benzyl-2-chloroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42074-16-8 | |
| Record name | 42074-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2-chloroethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

